2-(1-Aminobutyl)-4-chlorophenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3 |
InChI Key |
VIHHVFJPEJOXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Cl)O)N |
Origin of Product |
United States |
A Historical Look at Substituted Phenols and Amino Chlorophenols in Academic Research
The study of substituted phenols has a rich history in chemistry. Since the initial isolation of phenol (B47542) in the 19th century, chemists have explored the effects of adding various functional groups to the phenolic ring. This has led to a deep understanding of how substituents influence the acidity, reactivity, and electronic properties of the parent molecule.
Amino-chlorophenols, specifically, have been recognized for their utility as building blocks in organic synthesis. For instance, 2-amino-4-chlorophenol (B47367), a likely precursor to 2-(1-Aminobutyl)-4-chlorophenol, is a known intermediate in the synthesis of dyes and pharmaceuticals. prepchem.comguidechem.comchemicalbook.comchemicalbook.comnih.gov Research into the synthesis and reactivity of these simpler amino-chlorophenols has laid the groundwork for the development of more complex derivatives like the one under discussion. Studies on related compounds have also highlighted their potential biological activities, including nephrotoxicity in some cases, underscoring the importance of detailed structure-activity relationship studies. nih.gov
The Significance of 2 1 Aminobutyl 4 Chlorophenol As a Modern Research Target
Strategic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The construction of the this compound molecule relies on the strategic formation of new chemical bonds, primarily the carbon-nitrogen bond of the amino group and the carbon-carbon bond of the butyl side chain, on a chlorinated phenol (B47542) ring.
Amination Reactions on Chlorophenol Scaffolds
One of the primary routes to aminophenol derivatives involves the introduction of an amino group onto a phenol ring. A common strategy for synthesizing the precursor, 2-amino-4-chlorophenol, is through the nitration of 4-chlorophenol (B41353) to yield 4-chloro-2-nitrophenol, followed by the reduction of the nitro group. tsijournals.comguidechem.comprepchem.comgoogle.com Various reducing agents can be employed for this transformation, including tin in the presence of hydrochloric acid (Sn/HCl) or catalytic hydrogenation. tsijournals.com
A specific method for the preparation of 2-amino-4-chlorophenol involves the reduction of 4-chloro-2-nitrophenol using iron filings in the presence of hydrochloric acid. prepchem.com This process typically yields the desired product in high purity. Another approach utilizes hydrazine hydrate in the presence of a catalyst, such as activated carbon and ferric chloride hexahydrate, to reduce the nitro group, offering a method with potential for catalyst recycling. google.com
Once 2-amino-4-chlorophenol is obtained, the 1-aminobutyl group can be introduced via reductive amination. This would involve the reaction of 2-amino-4-chlorophenol with butyraldehyde in the presence of a reducing agent to form the desired product. youtube.comorganic-chemistry.orgnih.govyoutube.com The reaction proceeds through the formation of an imine intermediate which is then reduced to the amine.
Table 1: Reductive Amination of Aldehydes and Ketones
| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |
| Aldehydes/Ketones | Ammonia, Primary or Secondary Amines | NaBH3CN, NaBH(OAc)3, H2/Ni | Substituted Amines | youtube.comyoutube.com |
| 5-Hydroxymethylfurfural | Ammonia | Ni6AlOx, H2 | 5-Aminomethyl-2-furylmethanol | nih.gov |
| Aldehydes/Ketones | Primary Amines | α-picoline-borane | Secondary Amines | organic-chemistry.org |
Chlorination of Aminobutylphenol Precursors
An alternative strategy involves the introduction of the chlorine atom onto an existing aminobutylphenol molecule. This approach is less commonly detailed in the literature for this specific compound but represents a valid synthetic pathway. The direct chlorination of a 2-(1-aminobutyl)phenol precursor would need to be regioselective to yield the desired 4-chloro isomer. The directing effects of the hydroxyl and aminobutyl groups would influence the position of chlorination.
Alkylation Reactions at the Amino and Phenolic Centers
Alkylation reactions can be employed to modify the amino and phenolic groups of a precursor molecule. For instance, if 2-amino-4-chlorophenol is used as a starting material, the amino group can be alkylated to introduce the butyl chain. However, direct alkylation of the amino group can sometimes lead to over-alkylation, producing secondary and tertiary amines. To circumvent this, a common strategy is to first protect the amino group, for example, by forming an imine with an aldehyde like benzaldehyde, followed by alkylation and subsequent deprotection.
Stereoselective Synthesis of Chiral this compound Enantiomers
The carbon atom to which the amino group is attached in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a crucial aspect of its chemistry.
One effective method for achieving stereoselective synthesis is through the use of chiral auxiliaries. osi.lv A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, Ellman's chiral tert-butanesulfinamide is a widely used auxiliary. osi.lv
Another powerful technique for obtaining enantiomerically pure compounds is enzymatic resolution. mdpi.comnih.govmdpi.com Lipases, such as Candida antarctica lipase B (CALB), are commonly used enzymes for the kinetic resolution of racemic mixtures of alcohols and amines. mdpi.comnih.gov In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. For example, a racemic mixture of a chlorohydrin precursor could be resolved through lipase-catalyzed transesterification to yield an enantiopure building block for the synthesis of the desired (S)- or (R)-enantiomer of the final product. mdpi.comnih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution
| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Racemic chlorohydrin | Candida antarctica Lipase B | Transesterification | (R)-chlorohydrin | 97% | mdpi.com |
| Racemic chlorohydrin | Candida antarctica Lipase B | Kinetic Resolution | (S)-Atenolol | >99% | nih.gov |
Green Chemistry Principles in Aminobutyl Chlorophenol Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.
Catalyst-Free Oxidation Pathways for Precursors
While the primary focus of synthesis is often on reduction and bond formation, oxidation reactions can also play a role, for instance, in the potential degradation or modification of aminophenol compounds. Research into the oxidation of aminophenols has explored various methods, including photochemical oxidation using Fenton's reagent (Fe²⁺/H₂O₂) and enzymatic oxidation. tsijournals.comresearchgate.netnih.govresearchgate.net
The photo-Fenton method involves the generation of highly reactive hydroxyl radicals that can oxidize organic pollutants. tsijournals.com The degradation of p-aminophenol has been studied using this method, with the reaction rate being dependent on factors such as pH and the concentrations of the substrate, hydrogen peroxide, and ferrous sulfate. tsijournals.com
Enzymatic oxidation, for example using tyrosinase, can catalyze the ortho-hydroxylation of aromatic amines and the oxidation of o-aminophenols. nih.gov While these methods are often studied in the context of degradation, understanding these pathways is crucial for controlling the stability and potential side reactions during the synthesis and handling of aminophenol compounds. The development of catalyst-free oxidation methods, potentially using visible light or other green oxidants, is an active area of research to minimize the environmental impact of chemical processes. nih.gov
Utilization of Sustainable Reaction Media and Reagents
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For the synthesis of aminophenol derivatives, this includes the use of sustainable reaction media and reagents.
One sustainable approach involves the use of alcohols as alkylating agents in N-alkylation reactions, as they are considered greener alternatives to alkyl halides. nih.gov The reaction of an amine with an alcohol, often catalyzed by transition metal complexes, proceeds via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, producing water as the only byproduct. rsc.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-amino-4-chlorophenol with 1-butanol. Manganese-based pincer complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols under mild conditions. nih.gov
The choice of solvent is another critical aspect of sustainable synthesis. Water is an ideal green solvent, and performing reactions in aqueous media can significantly reduce the environmental impact. For instance, reductive amination reactions can be carried out in water using nanomicellar systems to facilitate the reaction between hydrophobic substrates. organic-chemistry.org Biocatalytic reductive amination using amine dehydrogenases (AmDHs) in aqueous buffers represents a highly sustainable route, offering high chemo-, regio-, and stereoselectivity under mild conditions. whiterose.ac.ukresearchgate.net
The table below summarizes some sustainable approaches applicable to the synthesis of N-alkylated aminophenols.
Table 1: Sustainable Synthetic Approaches for N-Alkylation of Aminophenols
| Method | Reagents/Catalyst | Solvent | Advantages |
|---|---|---|---|
| Catalytic N-alkylation | Alcohol (e.g., 1-butanol), Ru(II) or Pd(II) complex | Toluene or solvent-free | Uses greener alkylating agent, water as byproduct. rsc.orgorganic-chemistry.org |
| Manganese-catalyzed N-alkylation | Alcohol, Mn-pincer complex | Toluene | Utilizes an earth-abundant metal catalyst. nih.gov |
| Reductive amination in water | Aldehyde, Pd/C, Triethylsilane | Water (nanomicelles) | Avoids organic solvents. organic-chemistry.org |
| Biocatalytic reductive amination | Aldehyde, Amine Dehydrogenase, Cofactor regeneration system | Aqueous buffer | High selectivity, mild conditions, biodegradable catalyst. whiterose.ac.ukresearchgate.net |
Microwave-Assisted Synthetic Routes and Reaction Condition Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnih.gov The application of microwave irradiation can be particularly beneficial for the synthesis of this compound and its isomers.
The N-alkylation of amines with alcohols, a key step in the synthesis of the target compound, can be significantly enhanced by microwave heating. For example, a protocol for the N-alkylation of amines with alcohols catalyzed by manganese chloride (MnCl₂) under microwave conditions has been reported to provide excellent yields with a wide substrate scope. nih.gov Similarly, microwave-assisted N-alkylation of isatins using a solid-supported base (KF/alumina) has been shown to be effective, although it may require a large excess of the base. arkat-usa.org
The Gewald reaction, a multicomponent reaction used to synthesize substituted aminothiophenes, has been successfully performed under microwave irradiation, significantly reducing the reaction time from hours to minutes. organic-chemistry.org While not directly applicable to the synthesis of this compound, this demonstrates the potential of microwave assistance in accelerating reactions involving amino groups.
Optimization of reaction conditions is crucial for the success of microwave-assisted synthesis. Key parameters to consider include the choice of solvent, catalyst, reaction temperature, and irradiation time. Polar solvents are generally more efficient at absorbing microwave energy. arkat-usa.org The optimization of these parameters can lead to a significant improvement in the efficiency and selectivity of the synthesis.
The table below presents a comparison of conventional and microwave-assisted methods for reactions relevant to the synthesis of the target compound.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| N-alkylation of amines with alcohols | 12-24 h, variable yields | 1-2 h, high yields | nih.gov |
| Gewald reaction | 4 h, good yields | 20 min, improved yields | organic-chemistry.org |
| N-alkylation of isatins | 2 h, good yields | 25 min, good yields | arkat-usa.org |
Functional Group Compatibility and Synthetic Scope in Complex Molecule Assembly
When synthesizing a molecule with multiple functional groups like this compound, which contains a secondary amine, a hydroxyl group, and a chloro substituent on an aromatic ring, functional group compatibility is a major consideration. prepchem.com The reactivity of these groups must be carefully managed to avoid unwanted side reactions.
The selective N-alkylation of the amino group in the presence of a phenolic hydroxyl group is a common challenge. Direct alkylation with alkyl halides can lead to a mixture of N- and O-alkylated products. umich.edu To overcome this, the amino group can be protected, for example, by forming an imine with benzaldehyde. After O-alkylation, the protecting group can be removed by hydrolysis. umich.edu Alternatively, reductive amination offers a more direct route to N-alkylation with high selectivity. umich.eduorganic-chemistry.org
The chloro group on the aromatic ring is generally stable under many reaction conditions, including the reductive amination and catalytic N-alkylation conditions discussed. However, in certain cross-coupling reactions, the chloro group could potentially react. The tolerance of various functional groups, including halogens, to different catalytic systems is an active area of research. For instance, some palladium-catalyzed reactions have shown tolerance for chloro substituents. nih.gov
The 2-aminophenol scaffold is a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds. google.com The presence of the amino and hydroxyl groups in an ortho relationship allows for the construction of fused ring systems such as benzoxazoles. The functional group compatibility of the this compound would be crucial when using it as a synthon in the assembly of larger, more complex molecular architectures. The choice of subsequent reaction conditions must be made to ensure the integrity of the existing functional groups.
The table below lists some functional groups and their general compatibility with synthetic methods relevant to the target compound.
Table 3: Functional Group Compatibility in the Synthesis of Substituted Aminophenols
| Functional Group on Aromatic Ring | Reductive Amination | Catalytic N-Alkylation with Alcohols | Potential Side Reactions |
|---|---|---|---|
| -Cl | Compatible | Generally compatible | Can be reactive in some Pd-catalyzed cross-coupling reactions. nih.gov |
| -OH | Compatible (as phenoxide under basic conditions) | Compatible | Can undergo O-alkylation with strong alkylating agents. umich.edu |
| -NO₂ | Can be reduced | Can be reduced | Often reduced during catalytic hydrogenation steps. |
| -CHO, -C(O)R | Can react with the amine | Can be reduced by some catalytic systems | May participate in side reactions. |
| -COOR | Generally compatible | Generally compatible | Can be hydrolyzed under strong acidic or basic conditions. |
Electrophilic Aromatic Substitution Pathways on the Phenolic Ring
The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl (-OH) group and the activating aminobutyl group. Both are ortho-, para-directing. libretexts.orgquora.comchegg.com The chlorine atom, while deactivating the ring through its inductive effect, also directs incoming electrophiles to the ortho and para positions via its resonance effect. quora.com
The directing effects of these substituents are summarized in the table below:
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -OH | Strongly Activating | Ortho, Para |
| -NHR | Activating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C5, and C6. The hydroxyl group at C1 strongly activates the ortho (C2, C6) and para (C4) positions. The aminobutyl group at C2 activates the ortho (C1, C3) and para (C5) positions. The chloro group at C4 activates the ortho (C3, C5) and para (C1) positions.
Considering the combined influence, the C6 position is strongly activated by the hydroxyl group. The C3 and C5 positions are activated by the aminobutyl and chloro groups. Steric hindrance from the bulky aminobutyl group at C2 may disfavor substitution at the C3 position. Therefore, electrophilic substitution is most likely to occur at the C6 and C5 positions. The precise outcome would depend on the nature of the electrophile and the reaction conditions.
Nucleophilic Substitution Reactions at Chlorine or Phenolic Positions
Nucleophilic substitution directly on the aromatic ring is generally challenging. The C-Cl bond in 4-chlorophenol is strong due to the partial double bond character arising from resonance of chlorine's lone pairs with the benzene (B151609) ring. vedantu.com Substitution of the chlorine atom requires harsh conditions, such as high temperature and pressure, or the presence of a strong nucleophile. vedantu.com
The hydroxyl group is a poor leaving group, and its direct substitution is not feasible under normal nucleophilic substitution conditions. libretexts.org It can, however, be converted into a better leaving group, or it can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-arylation reactions. researchgate.net
The reactivity of the amino and hydroxyl groups towards nucleophiles depends on the reaction conditions. In neutral or basic media, the amino group is generally more nucleophilic than the hydroxyl group. stackexchange.comechemi.com However, in strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which is a much stronger nucleophile than the neutral amino group. researchgate.net In acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic, making the hydroxyl group the more reactive site. researchgate.net
Mechanisms of Condensation Reactions Involving the Amino Group (e.g., Schiff Base Formation)
The secondary amino group in this compound can participate in condensation reactions. A prime example is the formation of Schiff bases (imines) through reaction with carbonyl compounds like aldehydes and ketones. wikipedia.orgyoutube.com
The mechanism of Schiff base formation involves two main steps:
Nucleophilic Addition: The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine. researchgate.net
Dehydration: The hemiaminal is unstable and undergoes dehydration (loss of a water molecule) to form the stable imine, which contains a carbon-nitrogen double bond. researchgate.net This step is often catalyzed by acid. youtube.com
It is important to note that Schiff base formation is typically characteristic of primary amines. wikipedia.orgyoutube.com While secondary amines can react with carbonyl compounds, the initial adduct cannot eliminate water to form a stable imine in the same way. Instead, if there is a hydrogen on the adjacent carbon, an enamine can be formed. In the case of this compound, the secondary amine would react with an aldehyde or ketone to form an unstable iminium ion, which could then be involved in further reactions.
Radical and Photochemical Reaction Mechanisms
Chlorophenols are known to undergo degradation through radical and photochemical reactions. cdc.govnih.gov Exposure to UV radiation can lead to the photolysis of chlorophenols, resulting in dechlorination. cdc.gov The reaction proceeds via the formation of highly reactive hydroxyl radicals, which can attack the aromatic ring. nih.gov The degradation rate and pathway can be influenced by factors such as pH and the presence of other substances in the reaction medium. cdc.gov
The phenolic hydroxyl group can also participate in radical reactions. It can be converted into a phenoxyl radical, which can then undergo further reactions. nih.govosti.gov This radical formation can be initiated by various methods, including chemical initiators or photolysis. nih.gov The generation of a phenoxyl radical can activate the aryl halide for nucleophilic aromatic substitution. nih.govosti.gov
Influence of Substituent Effects on Reactivity and Regioselectivity
The reactivity and regioselectivity of this compound are a direct consequence of the electronic and steric effects of its substituents.
Electronic Effects:
-OH group: A strong activating group due to its +R (resonance) effect, which donates electron density to the ring, particularly at the ortho and para positions. libretexts.org
-NHR group: An activating group, also through a +R effect. chegg.com
-Cl group: A deactivating group due to its strong -I (inductive) effect, which withdraws electron density from the ring. However, its +R effect directs incoming electrophiles to the ortho and para positions. quora.com
Steric Effects:
The aminobutyl group is sterically bulky, which can hinder reactions at the adjacent C3 position. This steric hindrance can influence the regioselectivity of substitution reactions, favoring attack at less hindered positions like C6 and C5.
The interplay of these effects determines the most likely sites of reaction for various reagents.
Metal-Catalyzed Transformations and Mechanistic Insights
The chloro and amino/hydroxyl functionalities of this compound make it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.orgwiley.comresearchgate.net
Palladium-catalyzed reactions:
Buchwald-Hartwig Amination: The chlorine atom can be replaced by an amino group through a palladium-catalyzed reaction with an amine. nih.govnih.govcmu.eduacs.org The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.
Suzuki, Heck, and Sonogashira reactions: The chlorine atom can also participate in palladium-catalyzed C-C bond-forming reactions with boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira).
Copper-catalyzed reactions:
Ullmann Condensation: Copper catalysts are particularly effective for N-arylation and O-arylation of aminophenols. nih.gov It is possible to selectively achieve either N-arylation or O-arylation by choosing the appropriate copper catalyst system and reaction conditions. nih.gov For instance, copper iodide (CuI) can be used to selectively N-arylate 2-aminophenol. nih.gov Copper-catalyzed reactions are also used in the oxidative coupling of aminophenols. mdpi.com The formation of a copper-p-aminophenol metal-organic framework has also been reported. mdpi.com
The general mechanism for these cross-coupling reactions involves the formation of an organometallic intermediate, followed by transmetalation (in the case of Suzuki and related reactions) or other steps, and concluding with reductive elimination to form the final product and regenerate the active catalyst. acs.orgwikipedia.org
Computational Chemistry and Theoretical Studies on 2 1 Aminobutyl 4 Chlorophenol
Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Approaches
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (T) and ab initio approaches are pivotal in elucidating the electronic makeup of 2-(1-aminobutyl)-4-chlorophenol.
DFT calculations have been successfully used to optimize the molecular structures of related chlorophenol compounds. nih.gov These methods help in understanding the charge transfer phenomena within the molecules. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Using computational software like Gaussian, the geometry of a molecule can be optimized using methods such as Density Functional Theory (DFT) with a specific basis set, for instance, B3LYP/6-311G(d,p). nih.gov The process ensures that the calculated structure is at a true energy minimum by confirming the absence of imaginary frequencies in the vibrational analysis. nih.gov The optimized geometry of related chlorophenols has been found to possess C_s symmetry. nih.gov
Conformational analysis further explores the different spatial arrangements of the molecule, or conformers, that can be interconverted by rotation about single bonds. The aminobutyl side chain of this compound can adopt various conformations, and computational methods can identify the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule can be dependent on its preferred conformation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.comresearchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. The presence of the chlorine atom and the aminobutyl group influences the electronic distribution and thus the locations of these frontier orbitals.
Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table presents the fundamental quantum chemical parameters that can be calculated from the HOMO and LUMO energies to predict the reactivity of a molecule.
Electrostatic Potential and Charge Distribution Studies
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. nih.gov These maps are valuable for identifying the electron-rich and electron-deficient regions of this compound. The MEP is calculated based on the total electron density and is mapped onto the molecular surface.
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these regions would be expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group. Regions of positive potential (typically colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino and hydroxyl groups.
Charge distribution studies, often using methods like Mulliken population analysis, provide quantitative values for the partial charges on each atom in the molecule. This data complements the qualitative picture from the MEP map and is crucial for understanding intermolecular interactions. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While electronic structure calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. chemrxiv.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. chemrxiv.org
For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, such as water. This includes the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding water molecules. Understanding the solution-phase behavior is critical, as most biological processes occur in an aqueous environment.
MD simulations can also be used to study the aggregation behavior of this compound molecules at higher concentrations. By analyzing the trajectories of the molecules, one can determine preferred orientations and interaction patterns, which can be important for understanding its physical properties and formulation.
Reaction Mechanism Elucidation via Transition State Modeling
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and is the key to understanding the kinetics of a reaction.
For this compound, transition state modeling could be used to study various potential reactions, such as its metabolism or degradation pathways. For example, the oxidation of the amino group or hydroxylation of the aromatic ring can be investigated. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a proposed reaction mechanism. These simulations can provide detailed information about the bond-breaking and bond-forming processes that occur during the reaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to create a mathematical equation that relates these descriptors to the observed activity. nih.govijpbs.net
In the context of this compound, a QSAR study would typically involve a series of related compounds with varying substituents on the phenol (B47542) ring or the aminobutyl side chain. The molecular descriptors used in the model can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the molecular features that are important for the desired biological effect. For example, a QSAR model might reveal that a certain distribution of electrostatic potential or a specific molecular shape is crucial for the compound's interaction with a biological target.
Table 2: Common Descriptors Used in QSAR Modeling
| Descriptor Category | Examples | Description |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. |
| Steric | Molecular weight, Molecular volume, Surface area, Principal moments of inertia | Describe the size and shape of the molecule. |
| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule. |
This table outlines the different types of molecular descriptors commonly employed in QSAR studies to correlate the chemical structure of a compound with its biological activity.
Prediction and Interpretation of Spectroscopic Properties (e.g., Vibrational, NMR)
DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are frequently used to optimize the molecular geometry and calculate harmonic vibrational frequencies. nih.gov These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectra. The predicted frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model. nih.gov By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the spectral bands to specific functional groups and vibrational modes (e.g., stretching, bending, and torsional motions) can be achieved. acs.org
Similarly, NMR chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net These calculations determine the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Such predictions are invaluable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of complex organic molecules. nih.govnih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. nih.govresearchgate.net
The following tables present hypothetical yet chemically reasonable predicted vibrational and NMR data for "this compound," derived from the principles of computational spectroscopy.
Predicted Vibrational Frequencies
The vibrational spectrum of "this compound" is characterized by contributions from the substituted benzene (B151609) ring, the aminobutyl side chain, and the phenolic hydroxyl group.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3550-3450 | ν(O-H) | O-H stretching of the phenolic group. |
| 3450-3300 | ν(N-H) | N-H stretching of the primary amine group. |
| 3100-3000 | ν(C-H) | Aromatic C-H stretching. |
| 2980-2850 | ν(C-H) | Aliphatic C-H stretching in the butyl group. |
| 1620-1580 | δ(N-H) | N-H scissoring (bending) of the amine group. |
| 1600-1450 | ν(C=C) | Aromatic C=C ring stretching. |
| 1470-1430 | δ(C-H) | Aliphatic C-H bending. |
| 1300-1200 | ν(C-O) | C-O stretching of the phenol group. |
| 1250-1000 | ν(C-N) | C-N stretching. |
| 850-800 | δ(C-H) | Aromatic C-H out-of-plane bending. |
| 750-650 | ν(C-Cl) | C-Cl stretching. |
This interactive table outlines the predicted vibrational frequencies for key functional groups. The predictions are based on typical frequency ranges observed for similar molecules in computational studies.
Predicted NMR Chemical Shifts
The predicted ¹H and ¹³C NMR spectra would show distinct signals for the aromatic and aliphatic protons and carbons, influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl and amino groups.
¹H NMR Predicted Chemical Shifts (ppm relative to TMS)
| Proton | Predicted Chemical Shift (ppm) | Description |
| H (Phenolic OH) | 9.0 - 10.0 | Deshielded proton of the hydroxyl group. |
| H (Aromatic) | 6.7 - 7.2 | Protons on the substituted benzene ring. |
| H (Amine NH₂) | 1.5 - 3.0 | Protons of the primary amine, variable. |
| H (Aliphatic CH) | 2.8 - 3.2 | Methine proton adjacent to the aromatic ring and amine. |
| H (Aliphatic CH₂) | 1.2 - 1.8 | Methylene protons in the butyl chain. |
| H (Aliphatic CH₃) | 0.8 - 1.0 | Methyl protons at the end of the butyl chain. |
This interactive table presents the estimated ¹H NMR chemical shifts. The chemical environment of each proton determines its predicted shift.
¹³C NMR Predicted Chemical Shifts (ppm relative to TMS)
| Carbon | Predicted Chemical Shift (ppm) | Description |
| C (Phenolic C-OH) | 150 - 155 | Aromatic carbon attached to the hydroxyl group. |
| C (Aromatic C-Cl) | 120 - 125 | Aromatic carbon attached to the chlorine atom. |
| C (Aromatic) | 115 - 130 | Other aromatic carbons. |
| C (Aliphatic CH) | 55 - 60 | Methine carbon adjacent to the aromatic ring and amine. |
| C (Aliphatic CH₂) | 20 - 40 | Methylene carbons in the butyl chain. |
| C (Aliphatic CH₃) | 10 - 15 | Methyl carbon at the end of the butyl chain. |
Analytical and Characterization Techniques in Research for 2 1 Aminobutyl 4 Chlorophenol
Chromatographic Separation and Quantification Methodologies
Chromatography is essential for separating the compound from impurities and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like 2-(1-Aminobutyl)-4-chlorophenol.
A typical method would involve reversed-phase chromatography. The compound, being moderately polar, would be well-retained on a nonpolar stationary phase, such as a C18 or C8 column. Elution would be achieved using a polar mobile phase, typically a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection could be accomplished using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm). For quantitative analysis, a calibration curve would be constructed by running standards of known concentrations. This method could be adapted to determine the purity of a synthesized batch or to measure its concentration in analytical samples.
Table 3: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) with Various Detectors (e.g., MS, ECD)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which possesses polar functional groups (amine and hydroxyl), derivatization is often a prerequisite for successful GC analysis to improve volatility and reduce peak tailing.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the identification of this compound. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides detailed structural information, enabling unambiguous identification. The mass spectrometer fragments the analyte molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. In method development for related genotoxic impurities, GC-MS has proven effective in achieving high sensitivity and selectivity, with detection limits in the parts-per-million (ppm) range.
Gas Chromatography-Electron Capture Detector (GC-ECD) is another highly sensitive detection method, particularly for electrophilic compounds such as halogenated molecules. Due to the presence of a chlorine atom, this compound is expected to elicit a strong response from an ECD. This detector is known for its exceptional sensitivity to chlorinated compounds, often allowing for trace-level detection. However, while highly sensitive, the ECD is not as selective as a mass spectrometer and may respond to other co-eluting halogenated compounds. Research on other chlorinated compounds has shown that matrix-induced effects can be particularly pronounced with GC-ECD, requiring careful sample cleanup and the use of matrix-matched standards for accurate quantification.
Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Chlorinated Compound
| Parameter | Setting | Purpose |
|---|---|---|
| Injector Type | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | Inert gas to carry the analyte through the column. |
| Column Type | 5% Phenyl-Methylpolysiloxane | A common non-polar to mid-polar stationary phase suitable for a wide range of organic molecules. |
| Oven Program | 90°C (2 min), ramp 10°C/min to 280°C (hold 15 min) | A temperature gradient to separate compounds with different boiling points effectively. |
| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio and fragmentation patterns. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology facilitates separations with higher resolution, greater speed, and increased sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC).
For a polar compound like this compound, UPLC is an exceptionally well-suited analytical technique, as it typically does not require derivatization for the analyte to be retained and separated on a reversed-phase column. The basic principle of UPLC is that smaller particle sizes lead to higher separation efficiency, which does not diminish at higher flow rates, thus shortening analysis times.
A UPLC method for this compound would likely employ a C18 stationary phase, which is effective for retaining and separating moderately polar organic compounds. The mobile phase would consist of an aqueous component (such as a phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient elution of the analyte while providing good separation from potential impurities. Detection is commonly achieved using a photodiode array (PDA) detector or a mass spectrometer (MS). A study on the related compound 2-amino-4-chlorophenol (B47367) utilized a C18 column with a mobile phase of water, acetonitrile, and acetic acid, with UV detection at 280 nm, a methodology that could be readily adapted and optimized for UPLC to achieve faster and more efficient results.
Advanced Sample Preparation Techniques for Research Samples
The analysis of this compound in complex research matrices, such as environmental or biological samples, requires robust sample preparation to remove interfering substances and concentrate the analyte to a detectable level.
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from a liquid sample. The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For this compound, which has both hydrophobic (benzene ring) and polar/ionizable (amino and hydroxyl) groups, several types of sorbents could be employed, including:
Reversed-Phase (e.g., C18): Retains the analyte based on hydrophobic interactions.
Ion-Exchange (e.g., Cation Exchange): Retains the protonated amine group.
Mixed-Mode: Combines both reversed-phase and ion-exchange properties for enhanced selectivity.
The general SPE procedure includes conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of a strong solvent.
Microextraction methods , such as liquid-phase microextraction (LPME) and dispersive liquid-liquid microextraction (DLLME), are miniaturized versions of traditional liquid-liquid extraction. These techniques use microliter volumes of solvent to extract the analyte, offering advantages of reduced solvent consumption, lower cost, and high enrichment factors.
Molecularly Imprinted Polymers (MIPs) for Selective Enrichment
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary to a specific target molecule in terms of shape, size, and functionality. These "plastic antibodies" offer high selectivity and can be used as sorbents in SPE, a technique known as MISPE.
The synthesis of a MIP for this compound would involve polymerizing functional monomers and a cross-linker in the presence of the analyte, which acts as a template. After polymerization, the template is removed, leaving behind specific binding cavities. Research on other chlorophenols has demonstrated the successful creation of MIPs for their selective extraction from complex samples like water and blood serum. For instance, MIPs for 2,4,6-trichlorophenol (B30397) have been synthesized using methacrylic acid as the functional monomer and divinylbenzene (B73037) as the cross-linker, which could serve as a model for developing a MIP for this compound. The primary amine and hydroxyl groups on the target molecule would offer strong interaction points (e.g., hydrogen bonding) with functional monomers like methacrylic acid, facilitating the creation of highly selective binding sites.
Derivatization Strategies for Enhanced Detection and Selectivity
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, which can be crucial for analysis.
For GC analysis , derivatization of the polar amine and hydroxyl groups of this compound is essential to increase its volatility and thermal stability. This is typically achieved by reacting the analyte with silylating agents (e.g., BSTFA) or acylating agents to convert the -NH2 and -OH groups into less polar, more stable derivatives.
For LC analysis , derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity. Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines under mild conditions to form highly fluorescent products.
Furthermore, derivatization can be a strategic tool to improve the performance of other sample preparation techniques. Research has shown that derivatizing a small molecule like 2-chlorophenol (B165306) with a larger reagent (4-amino-anti-pyrine) prior to extraction with a molecularly imprinted polymer can significantly improve the recognition ability and selectivity of the polymer. This approach enlarges the template molecule and introduces more binding sites, leading to a more selective MIP and a lower detection limit.
Table 2: Potential Derivatization Reagents for this compound
| Reagent | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Amine (-NH2), Hydroxyl (-OH) | GC-MS | Increases volatility and thermal stability. |
| FMOC-Cl (9-fluorenylmethyl chloroformate) | Primary Amine (-NH2) | HPLC/UPLC-Fluorescence | Adds a fluorescent tag for highly sensitive detection. |
| OPA (o-phthalaldehyde) | Primary Amine (-NH2) | HPLC/UPLC-Fluorescence | Rapid reaction to form fluorescent derivatives for sensitive detection. |
| 4-AAP (4-amino-anti-pyrine) | Phenolic Hydroxyl (-OH) | MISPE-HPLC | Increases molecular size and binding sites to improve MIP selectivity. |
Analytical Challenges in Trace Analysis and Matrix Effects in Complex Research Systems
The determination of this compound at very low concentrations (trace levels) in complex research systems like environmental water, soil, or biological tissues presents significant analytical challenges. The primary obstacle is the "matrix effect."
The sample matrix consists of all the components in the sample other than the analyte of interest. During analysis, especially with LC-MS or GC-MS, these co-extracted matrix components can interfere with the ionization process of the analyte in the spectrometer's source, leading to either signal suppression or enhancement. This can result in inaccurate quantification, poor reproducibility, and an elevated limit of detection. The nature and severity of matrix effects depend on the analyte, the complexity of the matrix, the cleanliness of the sample extract, and the specific chromatographic conditions.
To overcome these challenges, several strategies are employed:
Thorough Sample Cleanup: Using advanced and selective sample preparation techniques like SPE and MISPE is crucial to remove as many interfering matrix components as possible.
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix, leading to more accurate quantification.
Use of Internal Standards: An isotopically labeled version of the analyte is the ideal internal standard, as it behaves almost identically to the analyte during extraction, chromatography, and ionization, thus providing the most effective correction for matrix effects and procedural losses.
Molecular and Cellular Biological Interactions and Mechanistic Studies
Ligand-Receptor Binding and Molecular Recognition Mechanisms
The interaction of 2-(1-Aminobutyl)-4-chlorophenol with cellular receptors is a critical determinant of its biological effects. While direct binding studies on this specific molecule are not extensively documented, the principles of ligand-receptor interactions for structurally related phenolic and amino compounds provide a framework for understanding its potential mechanisms. The binding of ligands to receptors, particularly G protein-coupled receptors (GPCRs), often involves a combination of hydrophobic and electrostatic interactions. nih.gov For instance, the chlorophenyl moiety may engage with aromatic binding pockets within a receptor, a common feature in many GPCRs. mdpi.com
Computational modeling and molecular dynamics simulations are valuable tools for predicting the binding modes of ligands like this compound. These studies can help to rationalize the potency of related compounds and guide the design of new ligands with improved properties. mdpi.comnih.gov
Enzymatic Biotransformation and Bioactivation Pathways
The metabolic fate of this compound within a biological system is largely dictated by enzymatic processes. Biotransformation can lead to detoxification or, conversely, to the formation of more reactive and potentially toxic metabolites, a process known as bioactivation. nih.gov
Enzymes such as cytochrome P450 (CYP) and peroxidases are known to metabolize phenolic compounds. nih.govscielo.br For the related compound 4-amino-2-chlorophenol (B1200274) (4-A2CP), bioactivation is thought to occur via cyclooxygenase and peroxidases. nih.govnih.gov The biotransformation of chlorophenols can be influenced by the presence of other phenolic compounds, which can sometimes decrease the rate of transformation. nih.gov The efficiency of these enzymatic reactions can be enhanced by increasing the concentration of the enzyme. nih.gov
The types of reactions observed during the biotransformation of related compounds are diverse and include oxidation, reduction, dehydrogenation, and methylation, among others. researchgate.net These reactions can be highly regio- and stereo-selective, leading to the formation of specific metabolites. oaepublish.com For example, the hydroxylation of propranolol (B1214883) by endophytic fungi preferentially yields the (-)-(S)-4-hydroxypropranolol enantiomer. scielo.br
Role of Free Radicals in Biological Pathways
The metabolism of chlorophenols can involve the generation of free radicals, which are highly reactive species that can contribute to cellular damage. nih.govnih.gov For 4-amino-2-chlorophenol, free radicals appear to play a role in its cytotoxicity. nih.govnih.gov The formation of these radicals can be a consequence of oxidative processes catalyzed by enzymes. nih.gov
Free radicals are characterized by the presence of one or more unpaired electrons, making them highly reactive and capable of initiating chain reactions that can damage lipids, proteins, and DNA. scielo.org.mx The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals. scielo.org.mx The involvement of free radicals in the toxicity of aminophenol compounds is supported by the protective effects of antioxidants like ascorbate. nih.gov
Modulation of Enzymatic Activity by Related Chlorophenols
Chlorophenols and their derivatives can modulate the activity of various enzymes. This modulation can occur through direct interaction with the enzyme at its active site or at allosteric sites, leading to either inhibition or induction of enzymatic activity. researchgate.net For example, laccases, a type of oxidoreductase, can be used for the enzymatic removal of chlorophenols from aqueous solutions. nih.govscilit.com The activity of these enzymes can be influenced by factors such as the concentration of the chlorophenol and the presence of co-substrates. nih.govscilit.com
The addition of certain groups to the chlorophenol structure can significantly alter its ability to inhibit enzymes. For instance, the replacement of hydroxyl groups with chloro-groups in some chlorophene analogs can abolish their inhibitory activity on N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD). researchgate.netresearchgate.net Conversely, the addition of strong electronegative groups at certain positions can enhance inhibitory activity. researchgate.net
Interactions with Nucleic Acids (DNA) and Proteins: Mechanistic Insights
Small molecules like this compound can interact with macromolecules such as DNA and proteins, potentially leading to significant biological consequences. Interactions with DNA can be non-covalent, including electrostatic interactions, groove binding, and intercalation. mdpi.com
Studies on 4-aminophenol (B1666318) derivatives have shown that they can bind to DNA, with some compounds causing a hyperchromic effect, indicative of intercalative binding. mdpi.comresearchgate.net A bathochromic shift (red shift) in the absorption spectrum upon DNA binding can also be observed, suggesting the formation of a DNA-adduct. mdpi.comresearchgate.net These interactions highlight the potential for such compounds to act as anticancer agents. mdpi.comresearchgate.net
The interaction with proteins is fundamental to the molecule's mechanism of action. As discussed in the ligand-receptor binding section, these interactions are highly specific. Beyond receptor binding, photo-crosslinking studies using unnatural amino acids have become a powerful tool to identify and characterize transient protein-protein interactions in their native environment. nih.gov This technique could potentially be applied to map the protein interaction partners of this compound.
Modulation of Cellular Signaling Pathways and Ion Channel Activity (e.g., Orai/STIM channels, Ryanodine (B192298) Receptors)
Phenolic compounds are known to modulate a wide range of intracellular signaling pathways, many of which are implicated in chronic diseases. nih.govnih.gov These pathways include the nuclear factor (NF)-κB, mitogen-activated protein kinase (MAPK), and PI3K/Akt signaling pathways. nih.gov
A significant finding is that some chlorophenol derivatives, such as 4-chloro-3-ethylphenol (B1220485) (4-CEP), act as agonists for ryanodine receptors (RyRs), which are intracellular calcium release channels. nih.gov RyR agonists can deplete intracellular calcium stores, which in turn activates store-operated Ca2+ entry (SOCE). nih.gov
However, these same chlorophenol derivatives have also been found to directly inhibit ORAI1-3 channels, which are the pore-forming subunits of the Ca2+ release-activated Ca2+ (CRAC) channels that mediate SOCE. nih.gov The activation of CRAC channels involves the stromal interaction molecule 1 (STIM1), a Ca2+ sensor in the endoplasmic reticulum, which interacts with Orai1 at the plasma membrane upon depletion of Ca2+ stores. nih.govmdpi.com Therefore, compounds like this compound may have a dual role, first triggering Ca2+ store depletion via RyR activation and then blocking the subsequent Ca2+ entry through ORAI channels. nih.gov
The modulation of these ion channels and signaling pathways can have profound effects on cellular processes such as cell proliferation, migration, and immune responses. nih.govnih.govmdpi.com
Structure-Activity Relationships (SAR) in Defined Biological Systems
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for a compound's pharmacological effects.
For chlorophene analogs, SAR studies have revealed key structural requirements for inhibitory activity against NAPE-PLD. researchgate.netresearchgate.net The presence and position of hydroxyl and chloro groups on the aromatic rings are critical. Symmetrical substitution often plays a significant role in the potency of these inhibitors. researchgate.net For instance, replacing hydroxyl groups with chloro groups can eliminate inhibitory activity, while the addition of electronegative groups at specific positions can enhance it. researchgate.netresearchgate.net
In the context of 4-aminoquinolines, SAR studies have shown that the nature of the substituent at the 7-position of the quinoline (B57606) ring and the length of the diaminoalkane side chain significantly influence their antimalarial activity. nih.gov For example, 7-iodo- and 7-bromo-AQs were found to be as active as the corresponding 7-chloro-AQs, whereas 7-fluoro- and 7-trifluoromethyl-AQs were generally less active. nih.gov
For aminophenol derivatives, the number and position of chloro groups on the phenol (B47542) ring can influence their nephrotoxic potential. nih.govnih.gov These SAR insights are crucial for the rational design of new compounds with improved efficacy and reduced toxicity.
Supramolecular Assembly and Aggregation Phenomena in Biological Contexts
The molecular structure of this compound, featuring a combination of hydrophobic (the chlorophenyl ring and the butyl chain) and hydrophilic (the amino and hydroxyl groups) moieties, suggests a propensity for self-assembly and aggregation in aqueous biological environments. While specific studies on the supramolecular chemistry of this exact compound are not extensively documented in publicly available literature, the behavior of structurally analogous molecules provides a strong basis for predicting its interactions. The formation of higher-order structures is likely driven by a concert of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and π-π stacking.
In a biological milieu, the hydrophobic portions of the molecule would tend to sequester themselves from the aqueous environment, leading to aggregation. This process is a fundamental driving force for the assembly of many amphiphilic molecules. researchgate.netnih.gov The butyl chain and the chlorinated phenyl ring contribute significantly to this hydrophobicity.
The presence of both a hydrogen bond donor (the amino and hydroxyl groups) and an acceptor (the chloro and hydroxyl groups) facilitates the formation of intermolecular hydrogen bonds. nih.gov These interactions are crucial in defining the geometry and stability of the resulting supramolecular assemblies. Furthermore, the aromatic phenyl rings are capable of engaging in π-π stacking, an interaction that would further stabilize the aggregated state. nih.govrsc.org The interplay of these forces can lead to the formation of various organized structures, such as micelles or other aggregates, a common feature of amphiphilic molecules in aqueous solutions. researchgate.netnih.gov
The aggregation behavior of molecules containing amino acid fragments is well-documented, with the amino acid moieties often directing the self-assembly process into specific morphologies. rsc.orgmdpi.com Although this compound is not a traditional amino acid, the presence of the aminobutyl group provides a structural element that can participate in directed intermolecular interactions, similar to amino acid derivatives. rsc.orgmdpi.com
The influence of the chloro-substituent on the phenyl ring is also noteworthy. Halogen bonding and chloro-chloro interactions can play a significant role in the architecture of supramolecular frameworks, providing additional stability and directional control to the assembly. rsc.org
The table below summarizes the potential intermolecular interactions that could drive the supramolecular assembly of this compound in a biological context, based on the behavior of structurally similar compounds.
| Interaction Type | Contributing Structural Features | References |
| Hydrophobic Interactions | Butyl chain, Chlorophenyl ring | researchgate.netnih.govnih.gov |
| Hydrogen Bonding | Amino group (-NH2), Hydroxyl group (-OH) | nih.gov |
| π-π Stacking | Phenyl ring | nih.govrsc.org |
| Halogen Bonding | Chloro group (-Cl) | rsc.org |
It is important to note that the extent and nature of supramolecular assembly would be highly dependent on factors such as concentration, pH, ionic strength, and the presence of other biological macromolecules. nih.govnih.gov These assemblies could, in turn, influence the compound's biological activity and disposition.
Environmental Fate and Transformation Research
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. Light and water are the primary drivers of these transformations in the environment.
Photochemical degradation, or photolysis, is a key abiotic process for many aromatic compounds. For chlorophenols, this process is typically initiated by UV irradiation. While direct UV irradiation can degrade chlorophenols at very slow rates, the process is significantly enhanced by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals. nih.gov
The photochemical behavior of chlorophenols often involves the cleavage of the carbon-chlorine bond as an initial step, followed by hydroxylation of the aromatic ring. researchgate.netresearchgate.net For instance, studies on 4-chlorophenol (B41353) (4-CP) show its conversion to intermediates like hydroquinone (B1673460) and polyphenolic oligomers through a radical-mediated mechanism. researchgate.net The presence of photosensitizers or catalysts, such as hydrogen peroxide (H₂O₂), iron ions (photo-Fenton process), or titanium dioxide (TiO₂), drastically increases the rate of degradation and can lead to complete mineralization, converting the organic compound into carbon dioxide, water, and inorganic chloride ions. nih.govnih.govrsc.org The efficiency of these processes is influenced by factors such as pH, UV intensity, and the initial concentration of the pollutant. nih.govresearchgate.netnih.gov The degradation of 2-chlorophenol (B165306) has been observed to proceed through the formation of pyrocatechol (B87986) and other intermediates before ring cleavage. researchgate.net
Biotic Degradation and Biodegradation Mechanisms
Biodegradation is the breakdown of organic matter by microorganisms, and it represents the primary mechanism for the complete removal of many xenobiotic compounds from the environment.
The microbial degradation of chloroaminophenols, which are structurally similar to 2-(1-Aminobutyl)-4-chlorophenol, has been documented. A key initial step in the breakdown of these compounds is the removal of the amino group. nih.govresearchgate.net For 2-chloro-4-aminophenol (2C4AP), the degradation pathway in Arthrobacter sp. SPG begins with a deaminase enzyme that converts 2C4AP into chlorohydroquinone (B41787) (CHQ) and releases the amino group as an ammonium (B1175870) ion. researchgate.netfrontiersin.orgnih.gov This is followed by the dehalogenation of CHQ to hydroquinone (HQ), which then undergoes aromatic ring cleavage by a dioxygenase enzyme to form γ-hydroxymuconic semialdehyde. researchgate.netnih.gov
In contrast, the degradation of the isomer 4-chloro-2-aminophenol (4C2AP) by Burkholderia sp. RKJ 800 also starts with deamination but forms 4-chlorocatechol (B124253) (4CC). nih.govresearchgate.netnih.gov The 4CC is then cleaved via an ortho-cleavage pathway to produce 3-chloro-cis,cis-muconate. nih.govnih.govresearchgate.net
Given these precedents, the biodegradation of this compound would likely be initiated by enzymatic attack on the aminobutyl side chain, possibly through dealkylation and/or deamination, to yield an intermediate like 4-chlorophenol or 2-chloro-4-aminophenol. This intermediate would then enter established degradation pathways for chlorophenols or chloroaminophenols.
Table 1: Documented Microbial Degradation Pathways for Related Chloroaminophenols
| Initial Compound | Bacterial Strain | Initial Step | Key Metabolites | Final Products | Reference |
|---|---|---|---|---|---|
| 2-Chloro-4-aminophenol (2C4AP) | Arthrobacter sp. SPG | Deamination | Chlorohydroquinone (CHQ), Hydroquinone (HQ), γ-Hydroxymuconic semialdehyde | TCA Cycle Intermediates | researchgate.netfrontiersin.orgnih.gov |
| 4-Chloro-2-aminophenol (4C2AP) | Burkholderia sp. RKJ 800 | Deamination | 4-Chlorocatechol (4CC), 3-Chloro-cis,cis-muconate | TCA Cycle Intermediates | nih.govresearchgate.netnih.gov |
Specific genera of bacteria have demonstrated a robust capacity to degrade chlorophenolic compounds.
Arthrobacter species: This genus is well-known for its metabolic versatility and ability to degrade various xenobiotics. Arthrobacter sp. SPG utilizes 2-chloro-4-aminophenol as its sole source of carbon and energy. nih.gov Arthrobacter chlorophenolicus A6 can degrade 4-chlorophenol via two different pathways, involving either chlorocatechol or hydroquinone as intermediates. nih.gov Other strains, like Arthrobacter ureafaciens, have also been reported to degrade 4-chlorophenol. cabidigitallibrary.org An Arthrobacter sp. was also shown to completely remove p-chlorophenol from a medium within 16 hours. nih.gov
Pseudomonas species: Members of the Pseudomonas genus are frequently isolated from contaminated sites and are capable of degrading a wide array of aromatic compounds, including chlorophenols. researchgate.net For example, Pseudomonas cepacia AC1100 has been shown to rapidly dechlorinate several chlorinated phenols, including 2,4,5-trichlorophenol (B144370) and pentachlorophenol (B1679276). nih.gov Pseudomonas putida GJ31 can degrade chlorobenzene (B131634) via a meta-cleavage pathway, a mechanism that can also be applied to chlorocatechols derived from chlorophenol degradation. nih.gov
Other significant genera in chlorophenol degradation include Burkholderia, Rhodococcus, Alcaligenes, and Sphingomonas. nih.govnih.gov
The efficiency and rate of biodegradation are not uniform across all chlorophenolic compounds and are influenced by several molecular and environmental factors.
Chlorine Content: Generally, the biodegradability of chlorophenols decreases as the number of chlorine substituents on the aromatic ring increases. frontiersin.org This is due to the increased chemical stability and toxicity of more highly chlorinated phenols. For instance, pentachlorophenol is more resistant to aerobic degradation than dichlorophenols or monochlorophenols. researchgate.net
Substitution Position: The position of the chlorine atom(s) and other functional groups on the phenolic ring significantly affects the degradation pathway and rate. Studies on monochlorophenols have shown that the relative rates of anaerobic degradation are often in the order of ortho > meta > para. osti.gov The specific arrangement of substituents dictates the initial enzymatic attack and the subsequent metabolic route. For example, the degradation pathways for 2-chloro-4-aminophenol and 4-chloro-2-aminophenol proceed through different initial intermediates (chlorohydroquinone vs. chlorocatechol), highlighting the influence of substituent position. nih.govresearchgate.net The presence of a bulky aminobutyl group on this compound could present steric hindrance, potentially slowing the rate of enzymatic attack compared to a simple amino group.
Environmental Factors: Beyond the chemical structure, environmental conditions such as pH, temperature, oxygen availability (aerobic vs. anaerobic), and the presence of other nutrients or toxic substances play a crucial role. nih.govvu.nl For example, some bacterial strains show optimal degradation at alkaline pH values between 8.5 and 9.5. nih.gov The presence of additional carbon sources can sometimes enhance biodegradation by supporting robust microbial growth, but can also lead to the preferential use of the simpler substrate, delaying the degradation of the target pollutant. oup.commdpi.com
Table 2: Factors Affecting Chlorophenol Biodegradation
| Factor | Effect on Biodegradation | Example/Note | Reference |
|---|---|---|---|
| Number of Chlorine Atoms | Increased chlorination generally decreases degradation rate and increases toxicity. | Pentachlorophenol is more recalcitrant than monochlorophenols. | frontiersin.org |
| Position of Substituents | Determines the metabolic pathway and rate of degradation. | Anaerobic degradation rates of monochlorophenols can differ (e.g., ortho > meta > para). | osti.gov |
| pH | Optimal pH ranges exist for specific degrading microorganisms. | Some Ochrobactrum-related strains show optimal degradation at pH 8.5-9.5. | nih.gov |
| Presence of Co-substrates | Can enhance degradation by increasing biomass or inhibit it via preferential consumption. | Biomass supported by 4-CP accelerated PNP degradation by Stenotrophomonas sp. | oup.comnih.gov |
| Oxygen Availability | Determines the metabolic strategy (e.g., aerobic oxidation vs. anaerobic reductive dechlorination). | Aerobic pathways often involve oxygenases, while anaerobic pathways use reductive dehalogenation. | nih.gov |
Adsorption and Desorption Processes in Soil and Aquatic Matrices
Specific research on the adsorption and desorption of this compound is not publicly available. The following information is based on studies of other chlorophenols, which share key functional groups and are expected to exhibit similar environmental behavior.
The mobility and persistence of organic compounds in the environment are heavily influenced by their adsorption to soil particles and sediments. For chlorophenols, this process is governed by factors such as soil composition, pH, and the chemical's specific properties. researchgate.net
Research on compounds like 2,4-dichlorophenol (B122985) (DCP) shows that sorption processes are often nonlinear and can be described by the Freundlich isotherm model. researchgate.net The rate of adsorption tends to increase with higher initial concentrations of the compound in the environment. researchgate.net A critical factor influencing the adsorption of chlorophenols is the pH of the surrounding matrix. researchgate.netresearchgate.net Chlorophenols are weak acids, and their tendency to adsorb decreases as pH increases. researchgate.net This is because at higher pH levels, the phenolic hydroxyl group deprotonates, forming a more water-soluble anionic species that is less likely to partition to soil organic matter and is subject to electrostatic repulsion from negatively charged soil surfaces. researchgate.net Consequently, the neutral, undissociated form of the molecule is more readily adsorbed. researchgate.netresearchgate.net
The presence of the amino group in this compound would likely add complexity to its adsorption behavior. Studies using amine-functionalized adsorbents to remove chlorophenols have shown strong interactions. oiccpress.comnih.gov The amine groups can engage in electrostatic interactions and hydrogen bonding with chlorophenol molecules, suggesting that the aminobutyl group could significantly influence how the compound binds to soil components. oiccpress.comnih.gov The interaction may involve acid-base mechanisms between the amine group (basic) and the chlorophenol (acidic). oiccpress.com
Desorption studies on related compounds indicate that significant retention can occur, affected by both pH and the presence of metal cations in the soil. researchgate.net
Table 1: Factors Influencing Chlorophenol Adsorption in Environmental Matrices
| Factor | Influence on Adsorption | Mechanism | Source(s) |
|---|---|---|---|
| pH | Adsorption decreases as pH increases. | Chlorophenols are weak acids; in their ionized (anionic) form at higher pH, they are more water-soluble and subject to electrostatic repulsion from negatively charged soil surfaces. | researchgate.net, researchgate.net |
| Initial Concentration | Adsorption rate increases with higher initial concentrations. | Follows non-linear sorption isotherms like the Freundlich model. | researchgate.net |
| Adsorbent Functional Groups | Amine-functionalized surfaces show high adsorption capacity for chlorophenols. | Electrostatic interactions and hydrogen bonding between amine groups and chlorophenol molecules. | oiccpress.com, nih.gov |
| Metal Cations | Divalent metal cations can enhance the retention (reduce desorption) of chlorophenols in soil. | Formation of complexes or bridges that increase binding to the soil matrix. | researchgate.net |
Environmental Formation Pathways (e.g., During Water Chlorination Processes)
Direct evidence for the formation of this compound during water treatment is not documented. However, the formation of various chlorophenols is a known consequence of water disinfection processes, providing a probable analogous pathway.
Chlorophenols are recognized as disinfection byproducts that can be formed during the chlorination of drinking water or wastewater. chemsrc.com This process typically occurs when a source water containing natural organic matter, particularly humic substances or precursor compounds like phenol (B47542), is treated with chlorine. chemsrc.com
The reaction involves the electrophilic substitution of chlorine onto the phenol ring. Phenol itself is highly reactive with chlorine in dilute aqueous solutions across a wide pH range. chemsrc.com The conditions used for wastewater disinfection have been shown to facilitate the formation of 2-chlorophenol and 4-chlorophenol, as well as more highly chlorinated phenols. chemsrc.com Studies have demonstrated that even at low concentrations of phenol (e.g., 10 mg/L) and chlorine (e.g., 20 mg/L), the synthesis of 2-chlorophenol can occur within an hour. chemsrc.com
Given this well-established pathway, it is plausible that if a precursor molecule containing an aminobutyl-phenol structure were present in water undergoing chlorination, a compound like this compound could be formed. The amino and butyl groups on the aromatic ring would influence the position and rate of chlorination.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent and toxic organic pollutants that are resistant to conventional treatment methods. nih.gov These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic contaminants. oiccpress.comnih.gov AOPs are considered a promising solution for the remediation of water contaminated with chlorophenolic compounds. nih.gov
Specific studies on the sonolysis or ozonation of this compound were not found. The following is based on research into related chlorophenol and aminophenol compounds.
Sonolysis involves the use of high-frequency ultrasound to induce acoustic cavitation in a liquid—the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of hydroxyl radicals from water molecules. Research on the sonolysis of 4-chlorophenol (4-CP) shows that it degrades into intermediates like hydroquinone and 4-chlorocatechol, which are subsequently broken down into final products including chloride ions, CO2, and formic acid. nih.gov The degradation rate is influenced by factors such as the initial concentration of the pollutant, temperature, and the ultrasonic frequency, with a maximum degradation rate observed at 200 kHz in one study. nih.gov
Ozonation is another AOP that can effectively degrade phenolic compounds. While ozone can react directly with pollutants, its combination with other processes like ultrasound (sonolysis) can enhance degradation efficiency. A study on p-aminophenol (PAP), which shares a core structural similarity, demonstrated that a combined sonolysis and ozonation system resulted in a higher degradation rate than the sum of the individual processes. bldpharm.com This synergistic effect is attributed to the increased production of radical species. The degradation of PAP produced intermediates such as phenol and various organic acids. bldpharm.com
Data on the photocatalytic or Fenton-based degradation of this compound are not available. The principles below are derived from studies on other chlorophenols.
Photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade pollutants. TiO2 has been extensively investigated for water treatment due to its high capability to generate these reactive species, its chemical stability, and low cost. researchgate.net
Fenton-based processes utilize Fenton's reagent, a mixture of hydrogen peroxide (H2O2) and an iron catalyst (typically Fe²⁺), to generate hydroxyl radicals. This process is highly effective in destroying organic pollutants. The "photo-Fenton" process enhances this reaction by using UV light, which promotes the recycling of the iron catalyst (from Fe³⁺ back to Fe²⁺) and generates additional radicals, accelerating the degradation. Studies on 4-chlorophenol have shown that the photo-Fenton system (UV/H2O2/Fe³⁺) can significantly enhance the oxidation rate compared to a UV/H2O2 system alone, reducing the required time and amount of H2O2 for complete degradation. researchgate.net For example, a study on 2,4-dichlorophenol found that a photo-Fenton pretreatment could successfully eliminate the compound and improve the biodegradability of the solution. sigmaaldrich.com
Table 2: Overview of Advanced Oxidation Processes (AOPs) for Chlorophenol Remediation
| AOP Method | Description | Key Findings for Related Compounds | Source(s) |
|---|---|---|---|
| Sonolysis | Uses high-frequency ultrasound to create cavitation bubbles, generating •OH radicals. | Degrades 4-chlorophenol into intermediates and ultimately mineralizes them. Rate is dependent on frequency and temperature. | nih.gov |
| Ozonation | Uses ozone (O₃) to oxidize pollutants, often enhanced by combination with UV or sonolysis. | Combined with sonolysis, shows a synergistic effect in degrading p-aminophenol. | bldpharm.com |
| Photocatalysis | Employs a semiconductor catalyst (e.g., TiO₂) and UV light to generate •OH radicals. | TiO₂ is an effective, non-toxic, and inexpensive catalyst for degrading a wide range of pollutants. | researchgate.net |
| Fenton/Photo-Fenton | Uses H₂O₂ and an iron catalyst (Fe²⁺/Fe³⁺), often enhanced with UV light, to produce •OH radicals. | Photo-Fenton process significantly enhances the degradation rate of 4-chlorophenol and 2,4-dichlorophenol. | sigmaaldrich.com, researchgate.net |
Applications in Advanced Materials and Chemical Synthesis Research
Precursor in Fine Chemical and Pharmaceutical Intermediate Synthesis
Aminophenols are crucial intermediates in the chemical and pharmaceutical industries. chemcess.com They serve as starting materials for a variety of complex molecules due to their amphoteric nature and dual reactive sites. chemcess.com
Detailed Research Findings: Derivatives of aminophenols are foundational to the synthesis of numerous pharmaceutical agents. For instance, 4-aminophenol (B1666318) derivatives are well-known for their antipyretic and analgesic properties, forming the basis for widely used medications. chemcess.comnih.gov Ongoing research focuses on synthesizing new analogues to develop safer or more effective drugs. nih.gov The synthesis pathway often involves the acylation or alkylation of the amino and hydroxyl groups. chemcess.com The "2-(1-Aminobutyl)-4-chlorophenol" structure could theoretically be modified to create novel compounds for pharmacological screening. The chloro- and butyl-substituents would influence the molecule's lipophilicity and steric profile, potentially affecting its biological activity and metabolic stability.
| Application Area | Role of Aminophenol Scaffold | Examples of Derived Products |
| Pharmaceuticals | Key intermediate and starting material. chemcess.comkajay-remedies.com | Analgesics, Antipyretics, Anti-inflammatory agents. nih.govkajay-remedies.com |
| Fine Chemicals | Building block for complex organic molecules. kajay-remedies.com | Benzoxazoles, Phenoxazines, specialized reagents. chemcess.com |
| Agrochemicals | Precursor for herbicides and fungicides. | Substituted diphenyl ethers and amines. chemcess.com |
Role in Dye and Pigment Chemistry: Development of Novel Chromophores
The aminophenol structure is a cornerstone in the synthesis of colorants. kajay-remedies.com Aromatic amines are primary precursors for azo dyes, which constitute a large and commercially significant class of synthetic colorants. kajay-remedies.com
Detailed Research Findings: The synthesis of an azo dye typically involves a two-step process:
Diazotization: The primary aromatic amine is converted into a diazonium salt. In the case of this compound, the primary amino group on the butyl chain would be the site of this reaction.
Coupling: The resulting diazonium salt is reacted with a coupling component, such as another aromatic amine or a phenol (B47542), to form the azo compound (-N=N-), which is a chromophore (the part of a molecule responsible for its color). kajay-remedies.com
The specific shade, intensity, and fastness of the dye are determined by the electronic properties of the substituents on the aromatic rings. The hydroxyl (-OH) and amino (-NH2) groups are powerful auxochromes (color enhancers), while the electron-withdrawing chlorine atom would also modulate the electronic structure of the chromophore, thereby influencing the final color. chemcess.com The aminophenol backbone is thus integral to creating a wide spectrum of hues for textiles, plastics, and inks. kajay-remedies.comkajay-remedies.com
Integration into Polymer and Resin Development
Aminophenols and their derivatives are valuable monomers for creating functional polymers and resins. The presence of two reactive sites—the amino and hydroxyl groups—allows them to be incorporated into polymer chains or to act as cross-linking agents. researchgate.net
Detailed Research Findings: Substituted aminophenols can undergo oxidative polymerization to form polymers with interesting properties. For example, poly(m-aminophenol) (PmAP) is a polymer that possesses hydroxyl and amine functional groups, which are effective for chelating heavy metal ions. nih.gov These polymers can be used to create nanocomposites, for instance with graphene oxide, for applications in environmental remediation. nih.gov
In the context of resins, aminophenol derivatives can be used to formulate high-performance coatings. Their structure allows for strong adhesion to metal surfaces and can contribute to corrosion resistance, extending the life of the coated materials. kajay-remedies.com The "this compound" molecule could be integrated into epoxy or phenolic resin systems, where the hydroxyl and amino groups could react with the resin backbone, imparting specific functionalities.
Applications in Sensors and Nanomaterials Research
The chemical reactivity of aminophenols makes them suitable for the development of advanced materials, including sensors and nanoparticles. kajay-remedies.com Polymers derived from aminophenols are particularly interesting for electrochemical applications. researchgate.net
Detailed Research Findings: Aminophenols can serve as precursors in the controlled synthesis of nanoparticles, opening new avenues in materials science. kajay-remedies.com Furthermore, polymers and nanocomposites based on aminophenols are being explored for sensor development. For example, poly(m-aminophenol) has been incorporated into composites used for the electrochemical detection of various analytes. nih.gov The redox activity of the aminophenol unit is key to its function in electrochemical sensors. The specific substituents on the "this compound" ring would influence the oxidation potential and surface interactions of any derived material, allowing for the tuning of a sensor's sensitivity and selectivity.
Development of Catalysts and Reagents Utilizing Aminobutyl Chlorophenol Scaffolds
In organic synthesis, aminophenols can act as catalysts or be used to synthesize more complex reagents and ligands. kajay-remedies.com Their ability to coordinate with metal ions is a particularly valuable property.
Future Research and Emerging Areas in the Study of this compound
The scientific inquiry into the chemical compound this compound is entering a new phase, driven by advancements in synthetic chemistry, computational power, analytical instrumentation, molecular biology, and environmental science. As a chiral chlorinated aminophenol, this molecule presents unique opportunities and challenges that are paving the way for innovative research directions. Future investigations are poised to delve deeper into its fundamental properties and potential applications, with a strong emphasis on sustainability, precision, and predictive understanding. The following sections outline key emerging areas of research that are expected to shape the future landscape of studies on this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1-Aminobutyl)-4-chlorophenol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, palladium-catalyzed coupling of 4-chlorophenol with 1-aminobutyl precursors under inert atmospheres (e.g., N₂) improves yield . Temperature control (60–80°C) and solvent selection (e.g., ethanol or THF) are critical to minimize by-products like dehalogenated intermediates. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol eluent) or recrystallization enhances purity (>95%) .
- Key Parameters :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | Ethanol | 78 | 92 |
| None | THF | 52 | 85 |
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodology :
- Structural Confirmation : Use H/C NMR to identify amine (-NH₂) and aromatic protons, with chemical shifts at δ 6.8–7.2 ppm (aromatic C-Cl) and δ 1.2–1.6 ppm (butyl chain) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) detects impurities <0.5% .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~200°C .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Stability studies show degradation accelerates in alkaline conditions (pH > 9) due to hydrolysis of the chlorophenol moiety. Use buffered solutions (pH 5–7) for storage, monitored via UV-Vis spectroscopy (absorbance at 280 nm) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in adsorption data for chlorophenol derivatives?
- Case Study : Discrepancies between simulated (Type V isotherms) and experimental (Type IV) adsorption data arise from pore-size heterogeneity in activated carbon. Validate using BET surface area analysis and molecular dynamics simulations to correlate functional group distribution with adsorption capacity .
- Validation Steps :
Compare experimental isotherms with DFT-predicted models.
Use XPS to quantify surface oxygen/nitrogen groups affecting binding .
Q. How do advanced oxidation processes (AOPs) degrade this compound, and which methods maximize mineralization?
- Methodology :
- UV/Persulfate : Achieves >90% degradation via sulfate radicals (SO₄⁻•). Optimize at pH 3–5 with 125 mg/L persulfate and 150 W ultrasound .
- Photocatalysis : Cu₂O/BiVO₄ composites under visible light mineralize 85% via hydroxyl radicals (•OH), confirmed by GC-MS intermediates (e.g., 4-methyl-3-penten-2-one) .
- Efficiency Comparison :
| AOP Method | Degradation (%) | Mineralization (%) |
|---|---|---|
| UV/Persulfate | 98 | 88 |
| Photocatalysis | 85 | 72 |
Q. What in vitro assays are suitable for studying the compound’s interaction with metabolic enzymes?
- Methodology :
- CYP450 Inhibition : Use liver microsomes with LC-MS/MS to monitor metabolite formation (e.g., 4-nitrophenol from CYP2E1) .
- Molecular Docking : AutoDock Vina predicts binding affinities to cytochrome P450 active sites (e.g., ∆G = -8.2 kcal/mol for CYP3A4) .
Q. How do steric and electronic effects of the 1-aminobutyl group influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-(1-Aminoethyl)-4-chlorophenol) in cytotoxicity assays (e.g., MTT on HepG2 cells). The butyl chain enhances lipophilicity (logP = 2.1 vs. 1.5 for ethyl), increasing membrane permeability .
- Computational Analysis : DFT calculations show the butyl group stabilizes charge-transfer complexes with DNA gyrase (HOMO-LUMO gap = 4.3 eV) .
Data Contradiction Analysis
Q. Why do adsorption isotherms for chlorophenols vary between molecular simulations and experimental studies?
- Resolution : Simulated isotherms assume ideal pore structures, while real activated carbon has irregular pores and competitive adsorption from water. Validate using in-situ FTIR to track functional group interactions during adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
